molecular formula C6H11BrO3 B8615171 3-Bromo-4,4-dimethoxy-2-butanone

3-Bromo-4,4-dimethoxy-2-butanone

Cat. No.: B8615171
M. Wt: 211.05 g/mol
InChI Key: MEHQUBDHNQTYTI-UHFFFAOYSA-N
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Description

3-Bromo-4,4-dimethoxy-2-butanone (CAS: 5844-71-3) is a high-purity brominated ketone building block of significant interest in organic and medicinal chemistry research. With a defined molecular structure and 95% purity, it serves as a versatile precursor for synthesizing complex heterocyclic systems. This compound is structurally characterized by a reactive bromine atom adjacent to a ketone group, which is further stabilized by a dimethoxy ketal moiety. This functional group arrangement makes it a valuable electrophile in synthesis. Its primary research application is as a key intermediate in the preparation of nucleoside analogs . For instance, it has been utilized in synthetic routes toward acyclovir and its derivatives, which are important antiviral agents . The reactivity of this compound allows researchers to explore modifications on heterocyclic rings, contributing to the development of new pharmaceutical candidates and the study of structure-activity relationships . The compound's properties also make it a useful precursor for generating β-halo ketals, which are protected forms of carbonyl compounds that can be further functionalized . As a specialized chemical, this compound is intended for use by qualified researchers in a controlled laboratory setting. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H11BrO3

Molecular Weight

211.05 g/mol

IUPAC Name

3-bromo-4,4-dimethoxybutan-2-one

InChI

InChI=1S/C6H11BrO3/c1-4(8)5(7)6(9-2)10-3/h5-6H,1-3H3

InChI Key

MEHQUBDHNQTYTI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(OC)OC)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares 3-bromo-4,4-dimethoxy-2-butanone with two closely related compounds: 4,4-dimethoxy-2-butanone (a non-brominated analog) and 4-methoxy-3-buten-2-one (an α,β-unsaturated ketone derivative).

Property This compound 4,4-Dimethoxy-2-butanone 4-Methoxy-3-buten-2-one
Molecular Formula C₆H₉BrO₃ C₆H₁₀O₃ C₅H₈O₂
Molecular Weight (g/mol) 209.04 130.14 100.12
Functional Groups Bromine, ketone, methoxy Ketone, methoxy α,β-unsaturated ketone, methoxy
Stability High (methoxy groups prevent enolization) Moderate (resistant to keto-enol tautomerism) Low (prone to Michael addition reactions)
Reactivity Electrophilic substitution (Br site) Nucleophilic addition (ketone) Conjugate addition (enone system)
Synthetic Applications Heterocycle synthesis, alkylation agents Precursor for stabilized β-dicarbonyls Intermediate in drug synthesis

Stability and Handling

  • The brominated derivative exhibits superior stability compared to 4-methoxy-3-buten-2-one due to the absence of a reactive enone system. However, its bromine atom introduces sensitivity to light and moisture, necessitating storage in inert atmospheres .
  • 4,4-Dimethoxy-2-butanone is less hygroscopic than its brominated counterpart but less versatile in reactions requiring halogen-mediated transformations .

Preparation Methods

Synthesis of 4,4-Dimethoxy-2-butanone

The parent compound, 4,4-dimethoxy-2-butanone, is a critical precursor for bromination. A widely cited method involves Claisen ester condensation using ethyl formate, acetone, and sodium methoxide in methanol. The reaction proceeds via enolate formation, followed by acetalization with concentrated sulfuric acid as a catalyst. Key parameters include:

  • Molar ratios : Ethyl formate to acetone (1–4:1) and sodium methoxide to acetone (0.5–2:1).

  • Reaction conditions : 30–60°C for 1–5 hours, yielding a suspension of sodium butanone enolate.

  • Post-treatment : Neutralization with sodium methoxide, filtration, and distillation (70–73°C at 20 mmHg) to isolate the product.

This method achieves ≥90% purity with a refractive index of n20D=1.414n_{20}^D = 1.414 and density of 0.996 g/mL at 25°C.

Bromination Strategies for 3-Bromo-4,4-dimethoxy-2-butanone

Direct Electrophilic Bromination

Introducing bromine at the β-position (C-3) of 4,4-dimethoxy-2-butanone requires careful regioselective control. Bromine (Br₂) in acetic acid at 0–5°C selectively targets the α-carbon adjacent to the ketone. However, competing side reactions (e.g., over-bromination or acetal cleavage) necessitate precise stoichiometry:

  • Molar ratio : 1:1 (substrate to Br₂).

  • Yield : ~65% with 85% selectivity.

Mechanistic insight : The electron-withdrawing methoxy groups deactivate the carbonyl, favoring bromination at the less hindered β-position.

Enolate-Mediated Bromination

Generating the enolate intermediate enhances bromination efficiency. Using lithium diisopropylamide (LDA) in THF at -78°C, the enolate is quenched with N-bromosuccinimide (NBS) to install bromine selectively:

  • Conditions : -78°C, 2 hours, stoichiometric NBS.

  • Yield : 72–78% with >90% regioselectivity .

Q & A

Q. What are the established synthetic routes for 3-Bromo-4,4-dimethoxy-2-butanone, and how can purity be optimized?

The compound is synthesized via bromination of 4,4-dimethoxy-2-butanone, a precursor with established protocols involving ketone halogenation. For purity optimization, recrystallization in non-polar solvents (e.g., hexane) or distillation under reduced pressure is recommended. Gas chromatography (GC) with flame ionization detection (FID) can confirm purity (>94% as per brominated ketone analogs) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To identify methoxy groups (δ ~3.3 ppm for OCH₃) and brominated carbon environments.
  • IR Spectroscopy : Confirmation of carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1100 cm⁻¹) stretches.
  • Mass Spectrometry (MS) : Molecular ion peaks (m/z ~196 for C₆H₁₁BrO₃) and fragmentation patterns to distinguish isomers .

Q. What safety precautions are recommended when handling this compound?

While direct toxicity data for this compound is limited, structural analogs like 4,4-dimethoxy-2-butanone exhibit subacute oral toxicity in rats (LD₅₀ >500 mg/kg). Standard protocols for brominated ketones apply: use fume hoods, nitrile gloves, and avoid inhalation. Store under inert gas at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can regioselectivity challenges during the bromination of 4,4-dimethoxy-2-butanone be addressed to obtain the desired 3-bromo derivative?

Regioselectivity is influenced by steric and electronic factors. Use N-bromosuccinimide (NBS) in anhydrous dichloromethane with catalytic Lewis acids (e.g., FeCl₃) to direct bromination to the γ-position. Kinetic vs. thermodynamic control can be modulated by reaction temperature (0–25°C) .

Q. What strategies resolve contradictions in reported reaction yields for this compound’s synthesis?

Discrepancies in yields (e.g., 53–66% for analogous reactions) may arise from moisture sensitivity or side reactions. Employ:

  • Inert Atmosphere : Schlenk lines or gloveboxes to exclude moisture.
  • Real-Time Monitoring : Reaction progress via thin-layer chromatography (TLC) or inline FTIR.
  • Post-Reaction Quenching : Immediate neutralization of excess brominating agents to minimize by-products .

Q. How does this compound function as a synthon in heterocyclic compound synthesis?

The compound serves as a 1,3-dielectrophilic building block due to its α,β-unsaturated carbonyl system. For example:

  • Pyrimidine Synthesis : React with guanidines under basic conditions (K₂CO₃/DMF) to form substituted pyrimidines (58–66% yields).
  • Naphthalene Derivatives : Cross-coupling with aryl Grignard reagents (e.g., benzyl MgCl) yields fused aromatic systems via tandem alkylation/cyclization .

Methodological Considerations

  • Contradiction Analysis : When conflicting data arise (e.g., unexpected by-products), use high-resolution mass spectrometry (HRMS) and X-ray crystallography (as in analogous brominated structures) to confirm molecular identity .
  • Experimental Design : For kinetic studies, employ pseudo-first-order conditions with excess nucleophiles (e.g., amines) to isolate rate constants for bromine displacement .

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